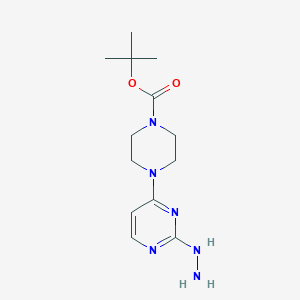

![molecular formula C14H19ClN2O B1396461 Clorhidrato de 1-[(2E)-3-fenilprop-2-enoyl]piperidin-4-amina CAS No. 1159779-76-6](/img/structure/B1396461.png)

Clorhidrato de 1-[(2E)-3-fenilprop-2-enoyl]piperidin-4-amina

Descripción general

Descripción

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is a chemical compound that has gained a significant amount of attention in the scientific community due to its unique physical, chemical, and biological properties. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

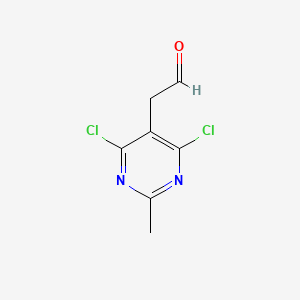

The molecular structure of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The molecular weight of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is 266.76 g/mol. More detailed physical and chemical properties were not found in the retrieved papers.

Aplicaciones Científicas De Investigación

- Los investigadores han investigado las propiedades anticancerígenas del clorhidrato de 1-[(2E)-3-fenilprop-2-enoyl]piperidin-4-amina. Puede inhibir el crecimiento tumoral o sensibilizar a las células cancerosas a las terapias existentes. Estudios adicionales exploran su mecanismo de acción y posibles aplicaciones clínicas .

- La estructura del compuesto sugiere que podría interactuar con receptores neuronales o enzimas. Los científicos han explorado sus efectos sobre enfermedades neurodegenerativas, como el Alzheimer o el Parkinson. Las investigaciones se centran en la neuroprotección, la modulación de neurotransmisores y el desarrollo potencial de fármacos .

- La inflamación juega un papel crucial en diversas enfermedades. Los investigadores han examinado si el this compound posee propiedades antiinflamatorias. Comprender su impacto en las vías inflamatorias podría conducir a nuevas estrategias terapéuticas .

- Los derivados de piperidina a menudo exhiben actividad antimicrobiana. Los científicos han probado este compuesto contra bacterias, hongos y virus. Su potencial como agente antimicrobiano o componente sinérgico en terapias combinadas está bajo investigación .

- La estructura única del compuesto puede permitirle interactuar con enzimas o objetivos biológicos. Los investigadores exploran sus efectos inhibitorios sobre enzimas específicas, como las quinasas o las proteasas. Los conocimientos de estos estudios contribuyen al diseño de fármacos y la comprensión de los procesos celulares .

- Más allá de sus aplicaciones biológicas, los científicos estudian rutas sintéticas eficientes para preparar el this compound. El desarrollo de métodos escalables y rentables es esencial para el descubrimiento de fármacos. Los químicos medicinales también optimizan sus propiedades para su uso terapéutico .

Potencial Antitumoral

Trastornos Neurológicos

Actividad Antiinflamatoria

Aplicaciones Antimicrobianas

Biología Química e Inhibición Enzimática

Metodología Sintética y Química Medicinal

Referencias:

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937

Direcciones Futuras

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride, is an important task of modern organic chemistry . Future research may focus on improving the synthesis process, exploring new reactions, and investigating the pharmacological applications of these compounds .

Mecanismo De Acción

Target of Action

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been found to have various pharmacological activities .

Análisis Bioquímico

Biochemical Properties

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves inhibition, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission. Additionally, this compound has shown potential in targeting beta secretase enzymes, which are involved in the production of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

Cellular Effects

The effects of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression profiles, leading to changes in the production of proteins that are essential for cellular functions. Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation. For instance, its interaction with cholinesterase enzymes results in their inhibition, thereby increasing acetylcholine levels . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as improved cognitive function and reduced amyloid-beta levels in models of Alzheimer’s disease . At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . This compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are important for understanding the bioavailability and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of 1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride is a key factor in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

(E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c15-13-8-10-16(11-9-13)14(17)7-6-12-4-2-1-3-5-12;/h1-7,13H,8-11,15H2;1H/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLOJZHNYGRFHJ-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C=CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N)C(=O)/C=C/C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

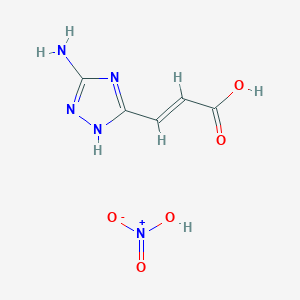

![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)

![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)

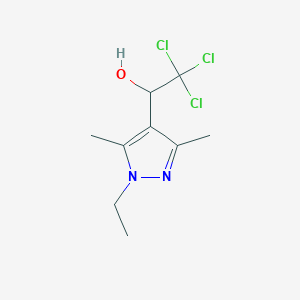

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)

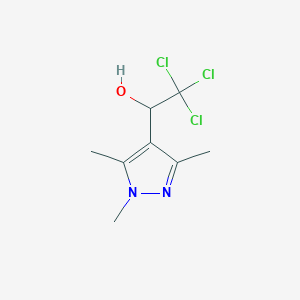

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)

![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)

![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)